![molecular formula C8H15NOSi B14664815 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- CAS No. 40326-20-3](/img/structure/B14664815.png)
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C8H15NOSi. It is characterized by the presence of a nitrile group (−C≡N) and a trimethylsilyl group (−Si(CH3)3) attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- typically involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate the compound’s reactivity and its ability to form diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentenenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-[(Trimethylsilyl)oxy]-3-butenenitrile: Similar structure but with a different alkene backbone.
3-Butenenitrile, 2-[(trimethylsilyl)oxy]-: Another related compound with a shorter carbon chain.
Uniqueness
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both the nitrile and trimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
40326-20-3 |
|---|---|
Molekularformel |
C8H15NOSi |
Molekulargewicht |
169.30 g/mol |
IUPAC-Name |
2-trimethylsilyloxypent-3-enenitrile |
InChI |
InChI=1S/C8H15NOSi/c1-5-6-8(7-9)10-11(2,3)4/h5-6,8H,1-4H3 |
InChI-Schlüssel |
WWNMTKNCFACRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


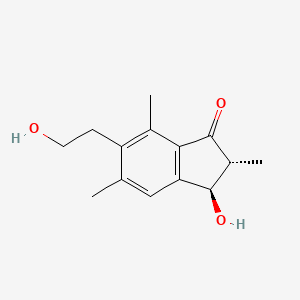

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
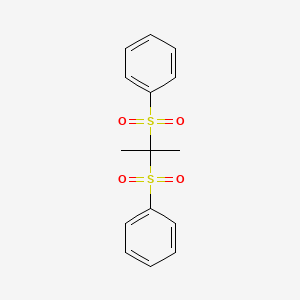


![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

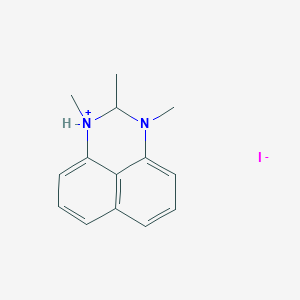
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
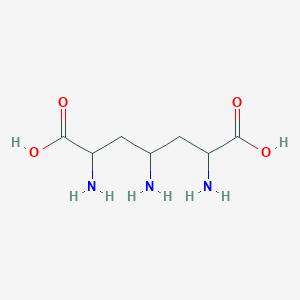
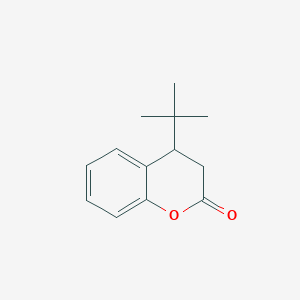

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
